(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea
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Overview
Description
(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea is a synthetic compound that features an indole moiety linked to a thiourea group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea typically involves the reaction of 3-hydroxyindole with 1,1-dimethylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the imino group.
Substitution: The compound can participate in substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced imino derivatives.
Scientific Research Applications
(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with (3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea.
Thiourea derivatives: Compounds such as 1,1-dimethylthiourea and phenylthiourea are structurally related to the thiourea moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined indole and thiourea structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12N4OS |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H12N4OS/c1-15(2)11(17)14-13-10-9(16)7-5-3-4-6-8(7)12-10/h3-6,12,16H,1-2H3/b14-13+ |
InChI Key |
OWBQGZHQCUBQSR-BUHFOSPRSA-N |
Isomeric SMILES |
CN(C)C(=S)/N=N/C1=C(C2=CC=CC=C2N1)O |
Canonical SMILES |
CN(C)C(=S)N=NC1=C(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
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